Bienvenue dans la boutique en ligne BenchChem!

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid

Lipophilicity XLogP3 Lead optimization

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid (CAS 1153828-35-3, PubChem CID is a synthetic 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative bearing a beta-methyl-substituted butanoic acid side chain at the N-2 position. Its systematic synonym — 2(1H)-isoquinolinepropanoic acid, 3,4-dihydro-beta-methyl- — confirms the beta-branched architecture.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 1153828-35-3
Cat. No. B1451879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid
CAS1153828-35-3
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)N1CCC2=CC=CC=C2C1
InChIInChI=1S/C13H17NO2/c1-10(8-13(15)16)14-7-6-11-4-2-3-5-12(11)9-14/h2-5,10H,6-9H2,1H3,(H,15,16)
InChIKeyWWWJLDUCXYHBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid (CAS 1153828-35-3): Structural Identity and Physicochemical Baseline for Procurement Specification


3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid (CAS 1153828-35-3, PubChem CID 43537381) is a synthetic 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative bearing a beta-methyl-substituted butanoic acid side chain at the N-2 position [1]. Its systematic synonym — 2(1H)-isoquinolinepropanoic acid, 3,4-dihydro-beta-methyl- — confirms the beta-branched architecture . The compound has a molecular weight of 219.28 g/mol, molecular formula C₁₃H₁₇NO₂, computed XLogP3 of −0.6, three rotatable bonds, one hydrogen bond donor, and three hydrogen bond acceptors [1]. The dihydroisoquinoline scaffold is a privileged substructure in medicinal chemistry, with literature-reported engagement across AKR1C3 (aldo-keto reductase) [2], BACE-1 (beta-secretase) [3], HIV-1 reverse transcriptase [4], and PRMT5 [5] inhibitor programs. This compound is supplied as a research intermediate (typical purity 95–97%) for pharmaceutical discovery and chemical biology applications .

Why Generic Substitution Fails for 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid: Beta-Methyl Branching, Lipophilicity, and Carboxylate Spacing Are Non-Interchangeable


Within the N-substituted dihydroisoquinoline carboxylic acid series, four structurally proximal analogs share the same THIQ core but diverge in alkyl-chain length, methyl-branching position, and consequent physicochemical properties — and these differences are not interchangeable for structure-activity relationship (SAR)-driven research. The beta-methyl butanoic acid architecture of CAS 1153828-35-3 places the carboxylate four covalent bonds from the THIQ nitrogen, with a methyl substituent at the beta-carbon, producing a computed XLogP3 of −0.6 that is intermediate between the shorter propanoic acid homolog (CAS 51375-99-6; XLogP3 −1.0) and the alpha-methyl positional isomer (CAS 1155935-14-0; XLogP3 −0.4) [1]. In the AKR1C3 inhibitor program, Jamieson et al. (2012) demonstrated through X-ray crystallography that carboxylate positioning within the oxyanion hole is critical for potency and that even isosteric replacement alters isoform selectivity [2]. In the BACE-1 program, Bowers et al. (2013) showed that replacement of the carboxylic acid was guided by crystallography to displace a key water-mediated hydrogen bond, with chain-length modifications directly affecting both potency and permeability [3]. A procurement decision that treats any THIQ-carboxylic acid as a drop-in replacement therefore risks introducing a compound with different lipophilicity, altered carboxylate geometry, and divergent target engagement profile — undermining SAR continuity and reproducibility in lead optimization campaigns.

Quantitative Differentiation Evidence for 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid (CAS 1153828-35-3) vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: Beta-Methyl Butanoic Acid vs. Alpha-Methyl Positional Isomer and Propanoic Acid Homolog

The target compound CAS 1153828-35-3 (beta-methyl butanoic acid) has a computed XLogP3 of −0.6, placing it between the shorter propanoic acid homolog CAS 51375-99-6 (XLogP3 −1.0) and the alpha-methyl positional isomer CAS 1155935-14-0 (XLogP3 −0.4). The 0.4 log unit difference vs. the propanoic acid homolog corresponds to an approximately 2.5-fold difference in octanol-water partition coefficient, and the 0.2 log unit difference vs. the alpha-methyl isomer represents a measurable shift in lipophilicity that can influence membrane permeability and non-specific protein binding in cellular assays [1].

Lipophilicity XLogP3 Lead optimization Physicochemical property Permeability

Carboxylate Spatial Geometry: Beta-Methyl Branching Confers Distinct Nitrogen-to-Carboxylate Distance vs. Linear and Alpha-Branched Isomers

The target compound features a beta-methyl-substituted butanoic acid side chain (THIQ-N–CH(CH₃)–CH₂–COOH), establishing a four-bond covalent path from the tertiary amine nitrogen to the carboxylate carbon with a methyl substituent at the beta position. In contrast, the linear butanoic acid isomer CAS 1837229-08-9 places the carboxylate at an equivalent four-bond distance but without the conformational constraint of the beta-methyl branch (THIQ-N–CH₂–CH₂–CH₂–COOH). The alpha-methyl positional isomer CAS 1155935-14-0 (THIQ-N–CH₂–CH(CH₃)–COOH) places the methyl group adjacent to the carboxylic acid, altering the pKa of the acid functionality through inductive effects [1]. These geometric differences are non-trivial: in the AKR1C3 co-crystal structure (PDB 4FAM), the sulfonamide twist angle that positions the dihydroisoquinoline in the hydrophobic pocket is sensitive to linker geometry, and small alkyl substituents on the dihydroisoquinoline were shown to modulate potency [2].

Carboxylate geometry Linker length Spatial orientation Pharmacophore Structure-based design

Class-Level SAR Evidence from AKR1C3 Inhibitors: Carboxylate Positioning Is Critical for Isoform-Selective Potency

Jamieson et al. (2012) reported that 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid (a close structural relative sharing the identical dihydroisoquinoline N-substitution motif) is a highly potent (IC₅₀ = 0.013 ± 0.003 μM) and 1500-fold isoform-selective AKR1C3 inhibitor [1]. X-ray crystallography (PDB 4FAM) established that the carboxylate occupies the oxyanion hole while the sulfonamide linker provides the correct torsional angle for the dihydroisoquinoline to bind an adjacent hydrophobic pocket. The authors explicitly demonstrated that carboxylate positioning is critical for potency and that small substituents on the dihydroisoquinoline ring modulate inhibitory activity [1]. Replacement of the sulfonylbenzoic acid linker (as in the tool compound) with an alkyl carboxylic acid chain (as in the target compound) represents a fundamental change in linker chemistry — replacing a rigid, angular sulfonamide with a flexible, beta-methyl-substituted alkyl chain — that would predictably alter both the carboxylate spatial register and the conformational landscape accessible to the dihydroisoquinoline moiety [2].

AKR1C3 Aldo-keto reductase Isoform selectivity Cancer X-ray crystallography

Class-Level SAR Evidence from BACE-1 Inhibitors: Carboxylic Acid Engagement via Water-Mediated Hydrogen Bond Is Sensitive to Chain Architecture

Bowers et al. (2013) described the SAR of dihydroisoquinoline BACE-1 inhibitors, starting from a carboxylic acid-containing screening hit (compound 1) with sub-micromolar activity [1]. X-ray crystallography (PDB 4I10, 4I11) guided replacement of the carboxylic acid, which engaged a key water-mediated hydrogen bond, ultimately yielding compound 31 with good BACE-1 potency, excellent permeability, and a low P-gp efflux ratio [1]. The study demonstrated that the identity and positioning of the carboxylic acid (or its isosteric replacement) directly governs both target potency and ADME properties. The target compound's beta-methyl butanoic acid architecture provides a distinct carboxylic acid presentation compared to the screening hit's acid geometry — offering a structurally differentiated starting point for BACE-1 inhibitor optimization where carboxylic acid chain length and branching remain underexplored variables [2].

BACE-1 Beta-secretase Alzheimer's disease Crystallography Permeability

Molecular Weight and Rotatable Bond Count Comparison: Target Occupies a Distinct Physicochemical Space Among THIQ-Carboxylic Acid Building Blocks

The target compound (MW 219.28, 3 rotatable bonds) occupies a distinct position in the THIQ-carboxylic acid chemical space: it is the only analog combining a four-bond N-to-COOH covalent distance with a beta-methyl branch. The propanoic acid homolog (CAS 51375-99-6) is 14 Da lighter (MW 205.25) with a three-bond N-to-COOH path. The alpha-methyl propanoic acid analog (CAS 938350-35-7) shares the lower MW of 205.25 but has only 2 rotatable bonds, making it more conformationally restricted. The alpha-methyl positional isomer (CAS 1155935-14-0) shares the identical MW (219.28) and rotatable bond count (3) but differs in methyl position, producing a distinct spatial carboxylate register [1]. These differences are significant in fragment-based and structure-guided library design, where incremental changes in MW, flexibility, and functional group positioning are primary vectors for hit-to-lead optimization [2].

Molecular weight Rotatable bonds Fragment-based screening Lead-likeness Building block selection

Best-Fit Research Application Scenarios for 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid (CAS 1153828-35-3)


AKR1C3 Inhibitor Lead Optimization: Probing Linker Flexibility vs. Rigidity with a Beta-Methyl Alkyl Carboxylate

Researchers exploring AKR1C3 inhibitor SAR can deploy CAS 1153828-35-3 as a flexible alkyl-carboxylate linker comparator to the rigid sulfonylbenzoic acid tool compound CRT0036521. The Jamieson et al. (2012) co-crystal structure (PDB 4FAM) established that the carboxylate occupies the enzyme oxyanion hole while the dihydroisoquinoline binds a hydrophobic pocket [1]. By substituting the sulfonamide linker with a beta-methyl butanoic acid chain, investigators can systematically assess the impact of linker flexibility on isoform selectivity (baseline: 1500-fold selective for AKR1C3 over AKR1C1) and cellular potency in dinitrobenzamide substrate metabolism assays [2]. This compound is appropriate for laboratories conducting crystallographic screening of AKR1C3 with structurally diverse linker chemotypes.

BACE-1 Fragment Elaboration: Beta-Branched Carboxylic Acid as a Permeability-Modulated Starting Point

The Bowers et al. (2013) BACE-1 inhibitor program demonstrated that the carboxylic acid moiety engages a water-mediated hydrogen bond observable by X-ray crystallography (PDB 4I10, 4I11) and that its replacement directly modulates both potency and P-gp-mediated efflux [3]. CAS 1153828-35-3, with its beta-methyl butanoic acid architecture (XLogP3 −0.6), offers a differentiated carboxylic acid presentation for fragment elaboration campaigns aiming to balance BACE-1 potency with CNS permeability. The intermediate lipophilicity — between the more polar propanoic acid homolog (XLogP3 −1.0) and the more lipophilic alpha-methyl isomer (XLogP3 −0.4) — provides a distinct starting point for parallel chemistry efforts where logP is a critical optimization parameter [4].

HIV-1 Reverse Transcriptase NNRTI Scaffold Diversification via N-Alkyl Carboxylic Acid Chain Extension

The Journal of Chemical Sciences (2010) study established that 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)propanamides exhibit HIV-1 RT inhibitory activity, with compound 3d achieving 56% residual RT activity at 40 μM [5]. CAS 1153828-35-3 can serve as a key intermediate for synthesizing the corresponding butanoic acid-derived amide library, extending the N-alkyl chain from propanamide to beta-methyl butanamide. This chain extension and methyl branching differentiate the resulting library from the published propanamide series, enabling exploration of linker-length and branching SAR against both wild-type and drug-resistant HIV-1 RT strains in enzymatic and cell-based assays.

THIQ-Focused Fragment Library Design: Filling the C₄-Carboxylate Gap with Controlled Lipophilicity

For core-fragment library construction around the tetrahydroisoquinoline scaffold, CAS 1153828-35-3 fills a specific physicochemical niche: a four-bond N-to-carboxylate distance with beta-methyl branching at MW 219.28 and XLogP3 −0.6. This combination is not available from the propanoic acid homolog (shorter reach, MW 205.25, XLogP3 −1.0) or the linear butanoic acid isomer (same reach, no branching) [4]. The compound's 3-rotatable-bond architecture with a chiral center at the beta-carbon (supplied as racemate) further enables fragment-growth campaigns where stereochemistry can be resolved downstream. Procurement of this specific CAS number ensures the correct positional isomer — critical when the methyl-branch position determines whether the carboxylate pKa is influenced by inductive effects (alpha-substitution) or remains electronically insulated (beta-substitution) [4].

Quote Request

Request a Quote for 3-(3,4-Dihydroisoquinolin-2(1H)-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.